2-cyclopropyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acetamide
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Overview
Description
2-cyclopropyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acetamide is a complex organic compound that features a cyclopropyl group, a pyrazole ring, and a pyridine ring
Scientific Research Applications
2-cyclopropyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acetamide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the pyridine ring and the cyclopropyl group. The final step involves the formation of the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-cyclopropyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acetamide
- This compound analogs
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of the cyclopropyl group, pyrazole ring, and pyridine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-cyclopropyl-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-19-13(10-17-15(20)7-11-4-5-11)8-14(18-19)12-3-2-6-16-9-12/h2-3,6,8-9,11H,4-5,7,10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXKPBSWOZJKDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)CC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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